molecular formula C20H22FN7O B2950038 N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-37-6

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No. B2950038
M. Wt: 395.442
InChI Key: OBULSWVITXCNQU-UHFFFAOYSA-N
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Description

The compound’s name suggests it’s a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core piperazine structure, followed by the addition of the various functional groups.



Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The compound’s reactivity would depend on the functional groups present in the molecule.



Physical And Chemical Properties Analysis

Properties like solubility, melting point, boiling point, etc., can be determined experimentally.


Safety And Hazards

Safety and hazard information would typically be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future research could involve studying the compound’s biological activity, optimizing its properties for use as a drug, or investigating its synthesis.


Please consult with a chemistry professional or academic for more detailed and accurate information. This is a general approach and may not apply to all compounds.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O/c21-17-8-6-16(7-9-17)14-22-20(29)27-12-10-26(11-13-27)15-19-23-24-25-28(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULSWVITXCNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

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